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Compound of Interest

5-Methylisoxazole-3-carboxylic
Compound Name: d
aci

Cat. No.: BO56360

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carboxylic acid, a structurally simple yet chemically versatile
heterocyclic compound, has emerged as a cornerstone in the edifice of modern organic
synthesis. Its unique combination of a stable isoxazole core and a reactive carboxylic acid
functionality makes it an invaluable synthon for the construction of complex molecular
architectures, particularly in the realm of medicinal chemistry. This guide provides a
comprehensive technical overview of 5-methylisoxazole-3-carboxylic acid, delving into its
synthesis, key chemical transformations, and strategic applications as a building block. By
elucidating the causality behind experimental choices and providing detailed, validated
protocols, this document aims to empower researchers to effectively harness the synthetic
potential of this remarkable molecule.

Physicochemical Properties and Spectroscopic
Data

A thorough understanding of the physical and chemical properties of 5-methylisoxazole-3-
carboxylic acid is fundamental to its effective utilization in synthesis.
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Property Value Reference
Molecular Formula CsHsNOs [1112][3]
Molecular Weight 127.10 g/mol [2][3]
Appearance Off-white to pale yellow solid [1]

Melting Point 106-110 °C

CAS Number 3405-77-4 [1][2][3]

Spectroscopic Data:
e 1H NMR (DMSO-ds): 6 2.3 (s, 3H, CHs), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH)[1]
e IR (KBr, cm~1): 3149 (O-H stretch), 1655 (C=0 stretch)[1]

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The construction of the 5-methylisoxazole-3-carboxylic acid scaffold can be achieved
through several synthetic routes. The choice of method often depends on the availability of
starting materials, desired scale, and safety considerations.

From 2,5-Hexanedione

A classical and straightforward approach involves the oxidative cyclization of 2,5-hexanedione
using nitric acid. This one-pot synthesis is valued for its simplicity and use of readily available
starting materials.[4][5]

Reaction Scheme:

HNOs, Heat

2,5-Hexanedione > 5-Methylisoxazole-3-carboxylic_acid

Click to download full resolution via product page

Caption: Synthesis from 2,5-Hexanedione.
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Experimental Protocol:

e In a well-ventilated fume hood, place 0.2 L of 5.2 M nitric acid in a 1000 mL Erlenmeyer flask
equipped with a reflux condenser.

e Heat the nitric acid to its boiling point.

o Turn off the heat source and add 45.75 g (0.40 mol) of 2,5-hexanedione dropwise via the
reflux condenser at a rate of approximately 2 drops per second.

o Observe for the evolution of brown NO2 gas. Once observed, reduce the addition rate to 1
drop per second.

e Once a stable reflux is achieved, apply gentle heating.

 After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat
and maintain a vigorous reflux for at least 1.5 hours.

o Pour the resulting light-yellow solution over 200 g of crushed ice and place the mixture in an
ice/water bath for 30 minutes.

« |solate the precipitated crystals by filtration, wash with 200 mL of ice-cold water, and air-dry
to yield 5-methylisoxazole-3-carboxylic acid.[4]

Causality Behind Experimental Choices: The use of nitric acid serves as both the oxidizing
agent and the medium for the reaction. The initial heating brings the nitric acid to a reactive
temperature, and the exothermic nature of the reaction with 2,5-hexanedione sustains the
reflux. The controlled addition of the diketone is crucial to manage the reaction rate and prevent
a dangerous exotherm. The final precipitation on ice and washing with cold water ensures the
isolation of the product with minimal loss due to solubility.

From Diethyl Oxalate and Acetone

This multi-step synthesis offers an alternative route, often providing a purer product. It involves
a Claisen condensation followed by cyclization with hydroxylamine and subsequent hydrolysis.

[4]

Reaction Workflow:
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Step 1: Claisen Condensation

Diethyl_Oxalate

Acetone @

Intermediate_Ester

NH20H-HCI

Step 2: C \Jlfclization

Ethyl 5-methylisoxazole-3-carboxylate

iOH, H20O/THF

5-Methylisoxazole-3-carboxylic acid

drolysis

5-Methylisoxazole-3-carboxylic_acid

Amine, Coupling Agent

< Amide_Derivative

Click to download full resolution via product page

Caption: Amide bond formation.

Detailed Protocol using HATU:

e Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 5-

methylisoxazole-3-carboxylic acid and 1.1 equivalents of HATU (O-(7-Azabenzotriazol-1-

yD)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous DMF.

e Add 2 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add 1.2 equivalents of the desired amine to the reaction mixture.

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-
MS.

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous
HCI, saturated aqueous NaHCOs, and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography. [6][7] Causality Behind Experimental
Choices: HATU is a highly efficient coupling reagent that minimizes racemization, which is
crucial when working with chiral amines. [6][8]DIPEA acts as a base to neutralize the
hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the
activated ester. The agqueous workup is designed to remove the coupling agent byproducts
and any unreacted starting materials.

Esterification

Esterification of the carboxylic acid can be used to modify the pharmacokinetic properties of a
molecule or to introduce a handle for further functionalization.

5-Methylisoxazole-3-carbox@

Alcohol, DCC, DMAP

Ester_Derivative
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Caption: Decarboxylation.

While specific, high-yielding protocols for the decarboxylation of 5-methylisoxazole-3-
carboxylic acid are not extensively detailed in the initial search, general principles for the
decarboxylation of heteroaromatic carboxylic acids can be applied. These often involve heating
the substrate in a high-boiling solvent, sometimes in the presence of a copper catalyst.

Applications in Drug Discovery: The Case of Raf
Kinase Inhibitors

A prominent application of 5-methylisoxazole-3-carboxylic acid is in the synthesis of
aminopyrazole amide derivatives that act as inhibitors of Raf kinases. R[9]af kinases are key
components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in
cancer.

Logical Workflow for Inhibitor Synthesis:

5-Methylisoxazole-3-carboxylic acid

Activation of Carboxylic Acid
(e.g., with HATU)

!

Amide Coupling with
Substituted Aminopyrazole

Click to download full resolution via product page

Caption: Synthesis of Raf Kinase Inhibitors.
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The synthesis of these inhibitors typically involves the amide coupling of 5-methylisoxazole-3-
carboxylic acid with a suitably substituted aminopyrazole. The isoxazole moiety often serves
as a key recognition element for the kinase's active site, while the substituents on the pyrazole
ring can be varied to optimize potency and selectivity.

Conclusion

5-Methylisoxazole-3-carboxylic acid is a powerful and versatile building block in organic
synthesis. Its straightforward synthesis and the reactivity of its carboxylic acid group provide
access to a wide array of complex molecules with significant biological activity. The detailed
protocols and mechanistic insights provided in this guide are intended to facilitate its broader
application in drug discovery and other areas of chemical research. As the demand for novel
and effective therapeutic agents continues to grow, the strategic use of well-established
synthons like 5-methylisoxazole-3-carboxylic acid will undoubtedly play a crucial role in
advancing the frontiers of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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